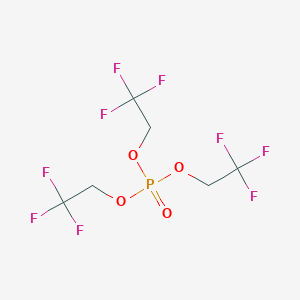

Tris(2,2,2-trifluoroethyl) phosphate

Description

Propriétés

IUPAC Name |

tris(2,2,2-trifluoroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O4P/c7-4(8,9)1-17-20(16,18-2-5(10,11)12)19-3-6(13,14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQDTYVODWKHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307499 | |

| Record name | tris(2,2,2-trifluoroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-63-4 | |

| Record name | 358-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tris(2,2,2-trifluoroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,2-Trifluoroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Phosphorus Oxychloride and 2,2,2-Trifluoroethanol

- The most common and industrially relevant method involves the reaction of phosphorus oxychloride (POCl3) with 2,2,2-trifluoroethanol.

- The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to avoid moisture and side reactions.

- An acid-binding agent (such as a base) is used to neutralize the hydrochloric acid formed during the reaction.

- The addition of POCl3 is done dropwise at low temperatures (below -5°C) to control the reaction rate and avoid side reactions.

- After the addition, the reaction mixture is allowed to warm to 0°C and maintained for 1.5 to 2 hours to complete the reaction.

- The product is then isolated by filtration, washing, drying, decolorizing, and concentration under vacuum.

Reaction Conditions and Parameters:

| Parameter | Condition |

|---|---|

| Atmosphere | Nitrogen (inert) |

| Solvent | Suitable inert solvent (not specified) |

| Temperature during POCl3 addition | Below -5°C |

| Addition time | 3.5 to 5 hours |

| Post-addition temperature | Warm to 0°C and maintain for 1.5-2 h |

| Vacuum degree during concentration | 0.093 MPa |

| Concentration temperature | 40-55°C for 1-1.5 h; then 60-63°C for 1-2 h |

- This method yields high purity tris(2,2,2-trifluoroethyl) phosphate with good yield.

- Reported yields are generally around 80% or higher, with product purity suitable for battery electrolyte applications and further chemical transformations.

Reference:

Transesterification Route from this compound

- This compound can also be prepared or modified via selective transesterification reactions.

- This involves substitution of one or more trifluoroethoxy groups on phosphorus by other alcohols using catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides.

- This method is particularly useful for synthesizing mixed or unsymmetrical phosphate triesters but can also be used to prepare the pure this compound by controlling reaction conditions.

- The substitution proceeds selectively and can be controlled stepwise.

- High yields of the desired triesters are obtained.

- This method is valuable for preparing derivatives and analogs rather than the initial bulk synthesis.

Reference:

- A study demonstrated selective transesterification starting from this compound to produce mixed phosphate triesters, highlighting the synthetic flexibility of this compound.

- Another research article used this method to prepare phosphate triesters for oligonucleotide synthesis, confirming high yields and selectivity.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phosphorus oxychloride + 2,2,2-trifluoroethanol | POCl3, 2,2,2-trifluoroethanol, acid-binding agent | Dropwise POCl3 addition below -5°C; reaction at 0°C; vacuum concentration | ~80+ | High purity; industrially relevant |

| Selective transesterification | This compound, alcohols, DBU or lithium alkoxides | Controlled substitution at ambient temperature | High | For mixed triesters and derivatives |

| Analogous phosphite synthesis (contextual) | Phosphorus trichloride, ethylene oxide | Simultaneous addition at 0-10°C; molar ratio control | ~97-100 | Highlights temperature and addition control principles |

Detailed Research Findings and Notes

- The controlled low-temperature addition of phosphorus oxychloride is critical to avoid side reactions and decomposition, as the compound is sensitive to moisture and heat.

- Vacuum concentration steps at moderate temperatures (40-63°C) under reduced pressure ensure removal of solvents and by-products without degrading the product.

- Use of acid scavengers or bases during the reaction neutralizes HCl formed, preventing corrosion and side reactions.

- The transesterification approach offers a versatile synthetic tool for producing phosphate triesters with tailored properties, useful in pharmaceuticals and materials science.

- Analytical techniques such as NMR, GC-MS, and IT-TOF MS confirm the chemical stability and purity of the synthesized this compound.

- The synthesis methods have been optimized for high yield and purity, making the compound suitable for sensitive applications like lithium-ion battery electrolytes.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Tris(2,2,2-trifluoroethyl) phosphate undergoes substitution reactions where the trifluoroethoxy groups can be replaced by other alkoxy groups.

Common Reagents and Conditions:

Bases: DBU, lithium alkoxides

Solvents: Organic solvents like dichloromethane or tetrahydrofuran

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

Substitution Reactions: Mixed unsymmetric phosphate triesters

Hydrolysis: Phosphoric acid and 2,2,2-trifluoroethanol

Applications De Recherche Scientifique

Electrolyte Additives in Lithium-Ion Batteries

Performance Enhancement

TTFPa is widely recognized for its role as an electrolyte additive in lithium-ion batteries. Its primary function is to improve the electrochemical performance and stability of battery systems, especially those utilizing high-voltage cathodes such as lithium nickel-manganese-cobalt oxides (NMCs). Research has demonstrated that TTFPa can mitigate surface destabilization issues that occur during battery operation at elevated voltages (above 4.3 V vs. Li/Li+) .

Mechanistic Insights

A study investigated the interactions between TTFPa and cathode materials under high voltage conditions. It was found that TTFPa decomposes at elevated voltages, leading to the formation of stable tris(2,2,2-trifluoroethyl) phosphate molecules. These molecules interact with the cathode surface, modifying the surface film but not completely passivating it against electrolyte oxidation . This understanding aids in the design of future additives that can enhance battery life and performance.

Organic Synthesis Applications

Synthesis of Phosphonamides

TTFPa serves as a precursor in the synthesis of various organic compounds, including phosphonamides. For instance, it has been utilized in the Arbuzov reaction to synthesize N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide from commercially available starting materials . This reaction highlights TTFPa's versatility as a reagent in organic synthesis.

Polymer Chemistry

In polymer chemistry, TTFPa has been employed as a chain-capping agent in the anionic polymerization of phosphoranimines. This application demonstrates its utility in controlling polymer architecture and properties . The ability to synthesize N-alkyl phosphoranimines via the Staudinger reaction further exemplifies its significance in creating complex organic structures .

Material Science Applications

Flame Retardants

Due to its fluorinated structure, TTFPa exhibits potential as a flame retardant additive in various materials. The incorporation of fluorinated compounds into polymers can enhance their thermal stability and reduce flammability . This characteristic is particularly valuable in industries where fire safety is paramount.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Electrolyte Additives | Enhances performance and stability in lithium-ion batteries | Mitigates surface destabilization at high voltages |

| Organic Synthesis | Used as a reagent for synthesizing phosphonamides and polymers | Versatile precursor for complex organic compounds |

| Material Science | Potential use as a flame retardant additive | Improves thermal stability and reduces flammability |

Mécanisme D'action

The mechanism by which tris(2,2,2-trifluoroethyl) phosphate exerts its effects is primarily through its interaction with metal clusters in organometallic chemistry. It enhances labialization, which facilitates the formation and stabilization of metal clusters. In lithium-ion batteries, it acts as a co-solvent, improving the electrochemical performance by stabilizing the electrolyte and preventing thermal runaway .

Comparaison Avec Des Composés Similaires

Flame Retardancy

- TFP: Reduces electrolyte flammability by forming non-combustible HF and PF₃O via fluorine radical scavenging. Ignition tests confirm its superior flame-retardant properties compared to carbonate-based electrolytes .

- TEP: Highly flammable; requires blending with fluorinated solvents (e.g., KFSI) to achieve non-flammability .

- TTFP : Exhibits higher FR efficiency than TFP due to its phosphite (P³⁺) structure, which readily donates lone-pair electrons to quench combustion radicals. However, TTFP oxidizes to TFP during battery cycling, limiting its long-term stability .

- TCEP : Chlorine atoms enhance FR properties but pose toxicity risks and environmental persistence .

Electrochemical Compatibility

Environmental and Health Impact

- TFP: Limited environmental data available, but fluorination may reduce biodegradability compared to non-fluorinated OPEs. No significant health risks reported in current studies .

- TCEP/TDCPP: Detectable in environmental samples (e.g., snowwater) with concentrations up to 1,175 ng/L. These chlorinated OPEs pose carcinogenic risks at high exposure levels .

- TEP : Lower environmental persistence but requires fluorination for safe battery use .

Key Research Findings

Battery Safety : TFP reduces electrolyte vapor pressure and flammability while maintaining moderate ionic conductivity. However, its high viscosity necessitates optimization with co-solvents (e.g., EC/EMC) for high-power applications .

Phosphite vs. Phosphate : Phosphite-based additives (e.g., TTFP) show higher FR efficiency than phosphates (e.g., TFP) but suffer from oxidative instability, forming TFP as a byproduct .

Environmental Trade-offs : Fluorinated OPEs like TFP may offer safer alternatives to chlorinated OPEs (e.g., TCEP), which are linked to long-term ecological toxicity .

Activité Biologique

Tris(2,2,2-trifluoroethyl) phosphate (TFEP) is an organophosphate compound that has garnered attention due to its unique properties and potential applications in various fields, particularly in the context of biological activity and safety. This article delves into the biological activity of TFEP, exploring its interactions at the molecular level, effects on living organisms, and potential applications as a flame-retardant and solvent in biological systems.

- Chemical Formula : CHFOP

- Molecular Weight : 316.11 g/mol

- Density : 1.487 g/mL at 25 °C

- Boiling Point : 130-131 °C at 743 mmHg

- Functional Group : Phosphate

Structure

The structure of TFEP includes three trifluoroethyl groups attached to a phosphate backbone, contributing to its unique physical and chemical properties, such as high thermal stability and low flammability.

Toxicity and Safety Profile

Research indicates that TFEP exhibits low toxicity levels in various biological contexts. In studies involving cell cultures, TFEP did not show significant cytotoxic effects, suggesting a favorable safety profile for potential applications in biomedicine and materials science . However, the long-term effects and environmental impact require further investigation.

Interaction with Biological Molecules

TFEP's interactions with biomolecules have been studied extensively. For instance, it has been shown to stabilize proteins in solution by forming non-covalent interactions, which may enhance protein solubility and stability during biochemical assays .

Case Studies

- Electrolyte Applications : TFEP has been explored as an additive in lithium-ion batteries due to its ability to modify the surface properties of cathodes. It was found that TFEP decomposes under high voltage conditions, leading to the formation of stable phosphate species that improve battery performance while reducing flammability .

- Flame Retardant Properties : In a study focusing on its use as a flame-retardant cosolvent, TFEP was shown to reduce the flammability of carbonate-based electrolytes significantly. This property is particularly useful in enhancing the safety of lithium-sulfur battery systems .

- Biological Buffering Capacity : TFEP has been investigated for its potential as a buffering agent in biological systems. Its ability to maintain pH stability in various biochemical reactions makes it a candidate for use in laboratory settings where precise pH control is critical .

Table of Biological Effects

The mechanisms by which TFEP exerts its biological effects are largely attributed to its ability to interact with polar molecules through hydrogen bonding and dipole-dipole interactions. This characteristic allows TFEP to stabilize macromolecules like proteins and nucleic acids in solution.

Q & A

Q. What are the optimal synthesis routes for TTFEP, and how do reaction conditions influence yield?

TTFEP can be synthesized via two primary routes:

- Method 1 : Reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride (POCl₃), yielding ~72% product .

- Method 2 : Use of tris(2,2,2-trifluoroethyl) phosphite, achieving a higher yield of ~96% due to reduced side reactions . Key variables include stoichiometric ratios, temperature control (to avoid decomposition of fluorinated intermediates), and inert atmosphere conditions. The second method is preferred for scalability and purity .

Q. What are the critical physical and chemical properties of TTFEP relevant to experimental design?

- Molecular formula : C₆H₆F₉O₄P; Molecular weight : 344.07 g/mol .

- Physical properties : Density (1.564 g/cm³), boiling point (176.2°C), refractive index (1.317), and vapor pressure (1.48 mmHg at 25°C) .

- Purity : Commercial grades typically exceed 96% (GC), with moisture content ≤200 ppm . These properties inform solvent selection, storage conditions (room temperature, moisture-free), and handling precautions (e.g., flammability at 60.4°C flash point) .

Q. Which analytical methods are validated for characterizing TTFEP and quantifying impurities?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is standard for purity assessment, using TTFEP itself as an internal standard due to its stability .

- Spectroscopy : ¹⁹F NMR and ³¹P NMR resolve structural integrity and detect phosphite/byproduct contamination .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 344.07) .

Advanced Research Questions

Q. How does TTFEP improve thermal stability and safety in lithium-ion batteries, and what trade-offs exist?

TTFEP acts as a flame-retardant electrolyte additive (0.5–2.0 wt%) in Li-ion systems:

- Reduces electrolyte flammability by forming radical-scavenging phosphorus-containing species during decomposition .

- Trade-offs : Increases electrolyte viscosity (lowering ionic conductivity by ~15–20% at 25°C) and reduces dielectric constant, which can impair low-temperature performance (-25°C) .

- Synergistic effects : Combining TTFEP with borate esters (e.g., tris(2,2,2-trifluoroethyl)borate) mitigates conductivity losses while maintaining flame resistance .

Q. What methodologies resolve contradictions in reported synthesis yields and impurity profiles?

Discrepancies in yields (e.g., 72% vs. 96%) arise from:

- Byproduct formation : Method 1 may generate acidic byproducts (e.g., HCl), requiring rigorous neutralization and purification .

- Analytical bias : Impurities like residual trifluoroethanol or phosphite intermediates are often underestimated in GC without NMR cross-validation . Resolution : Use orthogonal analytical techniques (e.g., ¹H/¹⁹F NMR, ion chromatography) and optimize reaction quenching/purification steps (e.g., fractional distillation) .

Q. How does TTFEP perform in extreme-temperature lithium-sulfur (Li-S) batteries, and what mechanisms underlie its efficacy?

In Li-S systems operating at 100°C, TTFEP:

- Enhances thermal stability : High boiling point (186°C) and non-flammability prevent electrolyte volatilization .

- Suppresses polysulfide shuttle : Fluorinated groups reduce solubility of polysulfides, improving cycle life .

- Limitations : High viscosity at sub-zero temperatures (-20°C) necessitates blending with low-viscosity co-solvents (e.g., fluorinated carbonates) .

Q. What are the data quality considerations when referencing TTFEP properties from regulatory databases?

The U.S. EPA evaluates TTFEP-related data based on:

- Source reliability : Peer-reviewed repositories (e.g., PubChem, HSDB) are prioritized over non-validated sources .

- Method transparency : Properties like refractive index (1.4721 for analogs) require documentation of analytical methods (e.g., OECD templates) .

- Conflicts : Cross-check values (e.g., density, vapor pressure) against experimental studies to address discrepancies between regulatory and academic reports .

Methodological Recommendations

- Synthesis : Prioritize Method 2 for higher yield and purity, with post-synthesis characterization via ³¹P NMR .

- Electrolyte formulation : Balance TTFEP concentration (≤1.0 wt%) with conductivity enhancers (e.g., LiBOB) to optimize battery performance .

- Data validation : Use EPA’s Systematic Review guidelines to assess physicochemical data quality, emphasizing peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.